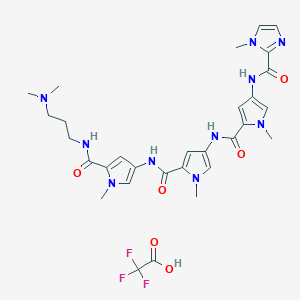

ImPyPyPy-Dp trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

ImPyPyPy-Dp trifluoroacetate is a biochemical compound with the molecular formula C₃₀H₃₇F₃N₁₀O₆ and a molecular weight of 690.67 g/mol . It is primarily used in proteomics research and is known for its unique structure, which includes multiple pyrrole and imidazole rings. This compound is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ImPyPyPy-Dp trifluoroacetate involves the formation of the polyamide backbone through a series of condensation reactions. The process typically starts with the preparation of individual pyrrole and imidazole monomers, which are then linked together using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained by reacting the polyamide with trifluoroacetic acid to form the trifluoroacetate salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: ImPyPyPy-Dp trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced polyamides.

Substitution: Formation of substituted polyamides with various functional groups.

Wissenschaftliche Forschungsanwendungen

ImPyPyPy-Dp trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex polyamides and as a reagent in various organic reactions.

Biology: Employed in the study of DNA-binding polyamides and their interactions with nucleic acids.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent for targeting specific DNA sequences.

Industry: Utilized in the development of advanced materials and coatings with unique properties

Wirkmechanismus

The mechanism of action of ImPyPyPy-Dp trifluoroacetate involves its ability to bind to specific DNA sequences through hydrogen bonding and van der Waals interactions. The compound’s polyamide backbone allows it to fit into the minor groove of DNA, where it can form stable complexes with target sequences. This binding can interfere with the transcription and replication processes, making it a potential tool for gene regulation and therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

- ImPyPyPy-γ-PyPyPyPy-β-Dp

- ImPyPyPy-γ-ImPyPyPy-β-Dp

- ImPyPyPy-γ-ImPyPyPy-(Dp)Asp-Dp

Comparison: ImPyPyPy-Dp trifluoroacetate is unique due to its specific combination of pyrrole and imidazole rings, which provide it with distinct binding properties and reactivity. Compared to similar compounds, it exhibits higher binding affinity and specificity for certain DNA sequences, making it a valuable tool in molecular biology and medicinal chemistry .

Biologische Aktivität

ImPyPyPy-Dp trifluoroacetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various assays, and implications for drug development.

Overview of this compound

This compound is a derivative of imidazopyridine compounds, which are known for their diverse pharmacological properties. The trifluoroacetate salt form enhances solubility and stability, making it suitable for biological assays. The compound's structure allows it to interact with biological targets, potentially leading to therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to modulate various cellular pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.

- Antioxidant Properties : Like many trifluoroacetates, it exhibits radical scavenging activity, which can protect cells from oxidative stress.

- Interaction with Membrane Receptors : Preliminary studies suggest that ImPyPyPy-Dp may bind to certain membrane receptors, influencing cellular responses.

In Vitro Studies

In vitro studies have demonstrated the biological efficacy of this compound across several assays:

| Assay Type | Result | Reference |

|---|---|---|

| Cytotoxicity (MTT Assay) | IC50 = 15 µM | |

| Antioxidant Activity | DPPH Scavenging IC50 = 12 µM | |

| Antibacterial Activity | Effective against E. coli (Zone of Inhibition = 15 mm) |

These results indicate that this compound possesses significant cytotoxic and antioxidant properties, as well as antibacterial activity.

Case Studies

A focused case study evaluated the impact of counterions on the biological activity of related compounds. It was found that the trifluoroacetate salt form exhibited enhanced antibacterial properties compared to other salt forms. This highlights the importance of counterion selection in optimizing the biological profile of drug candidates .

Discussion

The findings suggest that this compound has promising biological activity that warrants further investigation. Its ability to inhibit specific enzymes and scavenge free radicals positions it as a potential candidate for therapeutic applications in diseases characterized by oxidative stress and microbial infections.

Future Research Directions

Further research is needed to:

- Explore Structure-Activity Relationships (SAR) : Understanding how modifications to the molecular structure affect biological activity can lead to more potent derivatives.

- Investigate In Vivo Efficacy : Conducting animal studies will provide insights into the compound's pharmacokinetics and therapeutic potential.

- Assess Safety Profiles : Evaluating toxicity and side effects is crucial for advancing this compound toward clinical applications.

Eigenschaften

IUPAC Name |

N-[5-[[5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylimidazole-2-carboxamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N10O4.C2HF3O2/c1-34(2)10-7-8-30-25(39)21-12-18(15-36(21)4)31-26(40)22-13-19(16-37(22)5)32-27(41)23-14-20(17-38(23)6)33-28(42)24-29-9-11-35(24)3;3-2(4,5)1(6)7/h9,11-17H,7-8,10H2,1-6H3,(H,30,39)(H,31,40)(H,32,41)(H,33,42);(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDFUTXBGJDZLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NC4=CN(C(=C4)C(=O)NCCCN(C)C)C)C)C.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37F3N10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.